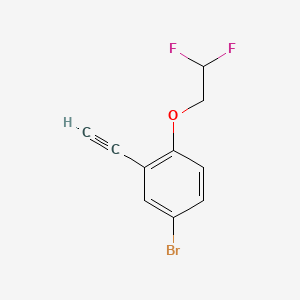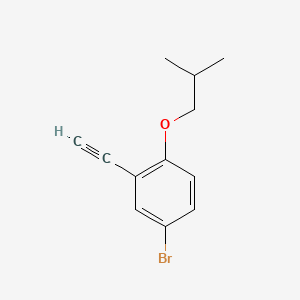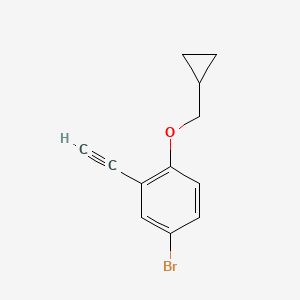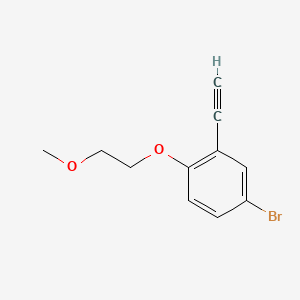
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is an organic compound that features a phenylacetic acid core with a triisopropylsilyl-protected hydroxymethyl group attached to the para position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid typically involves the protection of a hydroxymethyl group with a triisopropylsilyl group, followed by its attachment to a phenylacetic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The triisopropylsilyl group can be removed under acidic conditions, allowing for further functionalization of the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Formation of 2-(4-formylphenyl)acetic acid or 2-(4-carboxyphenyl)acetic acid.
Reduction: Formation of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)ethanol.
Substitution: Formation of 2-(4-hydroxymethylphenyl)acetic acid.
科学的研究の応用
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is largely dependent on its functional groups. The triisopropylsilyl group serves as a protective group, preventing unwanted reactions at the hydroxymethyl site. The phenylacetic acid core can participate in various chemical reactions, acting as a precursor to more complex molecules. The molecular targets and pathways involved would vary based on the specific application and the chemical environment.
類似化合物との比較
2-(4-Hydroxymethylphenyl)acetic acid: Lacks the triisopropylsilyl protection, making it more reactive.
2-(4-Methoxymethylphenyl)acetic acid: Features a methoxy group instead of a hydroxymethyl group, altering its reactivity and solubility.
2-(4-Bromomethylphenyl)acetic acid: Contains a bromomethyl group, making it suitable for different substitution reactions.
Uniqueness: 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is unique due to the presence of the triisopropylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions at other sites on the molecule.
特性
IUPAC Name |
2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3Si/c1-13(2)22(14(3)4,15(5)6)21-12-17-9-7-16(8-10-17)11-18(19)20/h7-10,13-15H,11-12H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHGQMDDCOBNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone](/img/structure/B8231892.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone](/img/structure/B8231895.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)






![3,3'-Dibromo-2,2'-bibenzo[b]thiophene](/img/structure/B8231956.png)

